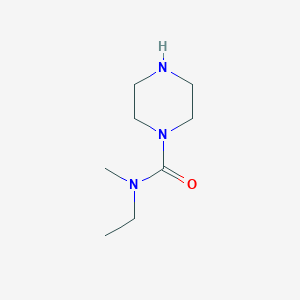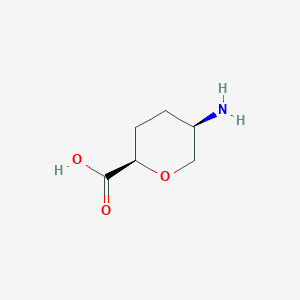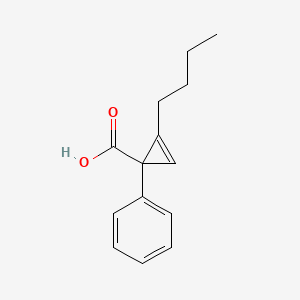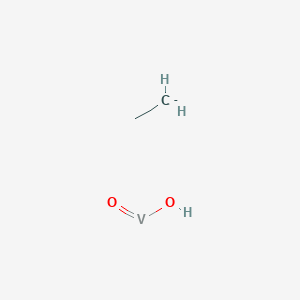
N-Ethyl-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methylpiperazine-1-carboxamide is a heterocyclic organic compound that belongs to the piperazine family It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms of the piperazine ring, along with a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Reactants: N-methylpiperazine and ethyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine.
Procedure: The mixture is stirred at room temperature, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Ethyl-N-methylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperazine: A simpler analog with only a methyl group attached to the nitrogen atom.
N-Ethylpiperazine: Similar structure but lacks the methyl group.
N,N-Diethylpiperazine: Contains two ethyl groups attached to the nitrogen atoms.
Uniqueness
N-Ethyl-N-methylpiperazine-1-carboxamide is unique due to the presence of both ethyl and methyl groups, along with the carboxamide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
657427-50-4 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-ethyl-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-3-10(2)8(12)11-6-4-9-5-7-11/h9H,3-7H2,1-2H3 |
Clé InChI |
ZFYGGVBLZUTPCF-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)





![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)




